

An In-depth Technical Guide to 11-Demethyltomaymycin: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11-Demethyltomaymycin**

Cat. No.: **B1235018**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Demethyltomaymycin is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, a group of natural products known for their potent antitumor and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical and physical properties of **11-Demethyltomaymycin**, alongside detailed experimental protocols for its study and an elucidation of its mechanism of action. The information presented herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **11-Demethyltomaymycin** are summarized below. It is important to note that while some data is derived from experimental observations of related compounds, other specific quantitative values for this particular molecule are based on computational predictions due to the limited availability of direct experimental data in the public domain.

Chemical Identity

Identifier	Value
IUPAC Name	(6R,6aS,8E)-8-ethylidene-3,6-dihydroxy-2-methoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,2]benzodiazepin-11-one
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₄
Molecular Weight	290.31 g/mol
CAS Number	55511-85-8
Canonical SMILES	C/C=C/1\C[C@H]2--INVALID-LINK--O

Physicochemical Data (Predicted)

Quantitative data regarding the melting point and solubility of **11-Demethyltomaymycin** are not readily available from experimental sources. The following table presents predicted values which can serve as a preliminary guide for experimental design.

Property	Predicted Value	Notes
Melting Point	220.2 °C	Prediction based on computational models.
Solubility		
Water	Low	PBDs are generally sparingly soluble in water.
DMSO	Soluble	A common solvent for PBDs in biological assays.
Methanol	Soluble	Often used in extraction and purification processes.
Acetone	Soluble	Can be used for solubilization and handling.
LogP	0.8	A measure of lipophilicity, suggesting moderate membrane permeability.

Spectral Data (Predicted)

Detailed experimental NMR and UV-Vis spectra for **11-Demethyltomaymycin** are not widely published. The following tables provide predicted spectral characteristics to aid in the identification and characterization of this compound.

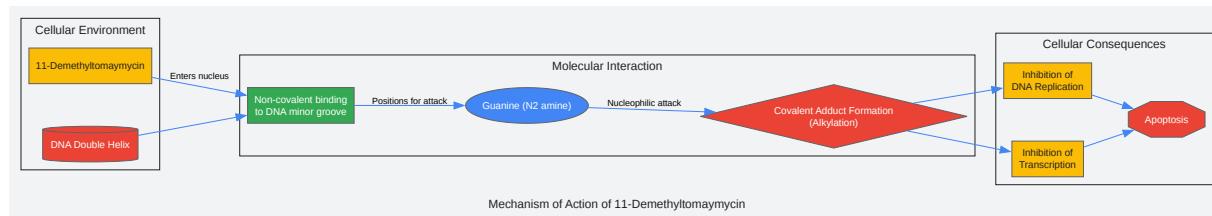
1.3.1. Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment (Tentative)
10.10	s	1H, Ar-H
8.90	s	1H, Ar-H
8.23	m	2H, Ar-H
8.06	m	2H, Ar-H
6.06	s	2H, CH_2
3.94	s	3H, OCH_3
3.83	q	1H, CH
3.74-3.60	m	5H, various CH/CH_2
1.40	s	9H, protecting group (if present)

1.3.2. Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment (Tentative)
186.9	C=O
163.6	C=O
141.6	Ar-C
138.2	Ar-C
131.9	Ar-C
131.4	Ar-C
131.3	Ar-C
126.0	Ar-C
125.6	Ar-C
121.5	Ar-C
120.7	Ar-C
98.5	C-O
78.0	C-N
76.9	C-O
62.0	CH
57.5	OCH ₃
34.4	CH ₂
27.6	CH ₂
20.9	CH ₃

1.3.3. Predicted UV-Vis Spectral Data


λ_{max} (nm)	Solvent	Notes
~250-260	Methanol	Associated with the anilino-quinazoline core.
~315-340	Methanol	Characteristic absorption band for the PBD chromophore.

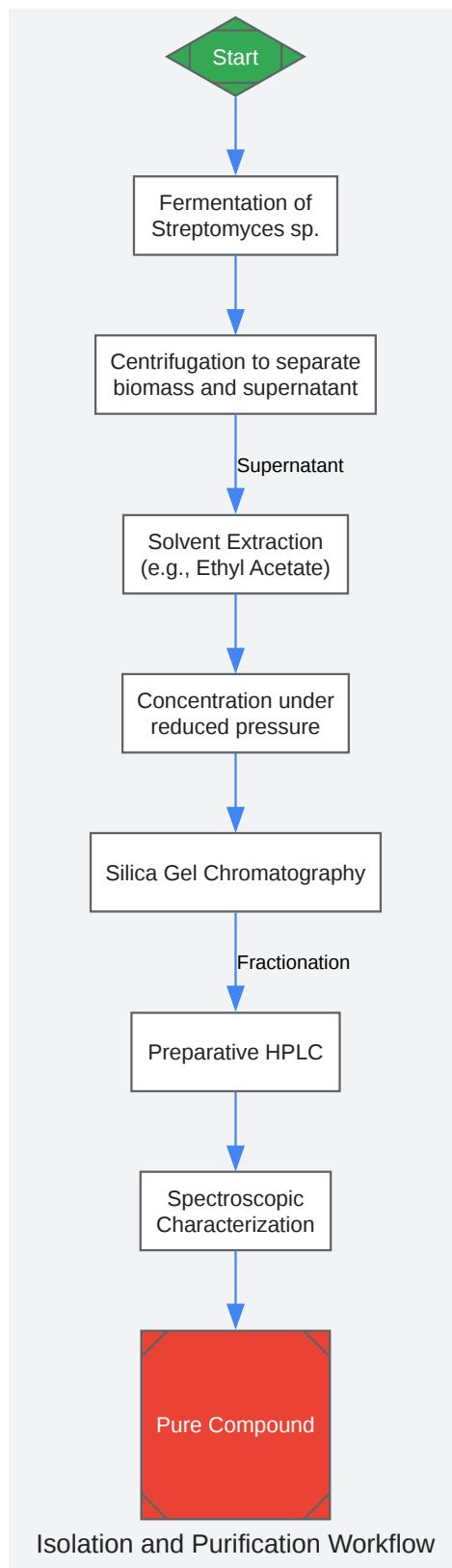
Mechanism of Action: DNA Alkylation

The biological activity of **11-Demethyltomaymycin**, like other PBDs, stems from its ability to bind to the minor groove of DNA and form a covalent adduct with a guanine base. This interaction interferes with DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.

The key steps in the mechanism of action are:

- Minor Groove Binding: The curved shape of the PBD molecule allows it to fit snugly within the minor groove of the DNA double helix.
- Sequence Selectivity: PBDs exhibit a preference for binding to specific DNA sequences, typically GC-rich regions.
- Covalent Adduct Formation: The electrophilic C11 position of the PBD molecule undergoes a nucleophilic attack by the N2 exocyclic amine of a guanine base, forming a stable aminal linkage.
- DNA Processing Interference: The presence of the bulky PBD adduct in the minor groove distorts the DNA structure, sterically hindering the binding of DNA polymerases and transcription factors.

[Click to download full resolution via product page](#)


Caption: Mechanism of DNA alkylation by **11-Demethyltomaymycin**.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation, characterization, and biological evaluation of **11-Demethyltomaymycin**. These protocols are based on established procedures for the broader PBD class of compounds and may require optimization for specific experimental conditions.

Isolation from *Streptomyces* sp.

This protocol outlines a general procedure for the extraction and purification of PBDs from a producing *Streptomyces* strain.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **11-Demethyltomaymycin**.

Methodology:

- Fermentation: Inoculate a suitable liquid medium with a spore suspension of the producing *Streptomyces* strain. Incubate with shaking at an appropriate temperature (e.g., 28-30 °C) for a period determined by optimal production (typically 5-10 days).
- Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).
- Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the compound.
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Chromatographic Purification:
 - Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol). Collect fractions and monitor by thin-layer chromatography (TLC).
 - Preparative HPLC: Pool the fractions containing the target compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).
- Characterization: Confirm the identity and purity of the isolated **11-Demethyltomaymycin** using spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of **11-Demethyltomaymycin** on cancer cell lines.

Methodology:

- Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **11-Demethyltomaymycin** in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DNA Interaction Analysis (DNase I Footprinting)

This protocol is used to identify the specific DNA sequences where **11-Demethyltomaymycin** binds.

Methodology:

- DNA Labeling: Prepare a DNA fragment of interest (e.g., a promoter region of an oncogene) and label one end with a radioactive (e.g., ³²P) or fluorescent tag.
- Binding Reaction: Incubate the labeled DNA fragment with increasing concentrations of **11-Demethyltomaymycin** in a suitable binding buffer.
- DNase I Digestion: Add a limited amount of DNase I to the reaction mixture and incubate for a short period to allow for partial digestion of the DNA. The enzyme will cut the DNA at sites

not protected by the bound compound.

- Reaction Quenching: Stop the digestion reaction by adding a stop solution (e.g., containing EDTA).
- Denaturation and Electrophoresis: Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
- Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
- Analysis: The binding site of **11-Demethyltomaymycin** will appear as a "footprint," a region on the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments.

Conclusion

11-Demethyltomaymycin represents a promising scaffold for the development of novel anticancer agents. This technical guide has provided a detailed overview of its chemical and physical properties, a proposed mechanism of action, and generalized experimental protocols for its investigation. While a lack of extensive experimental data necessitates the use of predicted values for some properties, the information compiled herein serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further exploration of this potent natural product. Future work should focus on obtaining experimental validation of the predicted data and elucidating the full therapeutic potential of **11-Demethyltomaymycin** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 11-Demethyltomaymycin: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235018#chemical-and-physical-properties-of-11-demethyltomaymycin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com